Atorvastatin
Overview
Description
Atorvastatin is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is a selective, competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver. By inhibiting this enzyme, this compound effectively lowers cholesterol levels, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .
Scientific Research Applications
Atorvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the development of new synthetic methods and analytical techniques.
Biology: Studied for its effects on cellular processes and lipid metabolism.
Medicine: Widely used to treat dyslipidemia and prevent cardiovascular diseases.
Industry: Employed in the pharmaceutical industry for the production of generic and branded formulations.
Mechanism of Action
Target of Action
Atorvastatin, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound blocks the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This inhibition results in decreased hepatic cholesterol production, leading to an increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other compounds involved in lipid metabolism. By inhibiting HMG-CoA reductase, this compound disrupts this pathway, reducing the production of cholesterol and other lipids . This leads to a decrease in the levels of LDL and VLDL, often referred to as "bad cholesterol" .
Pharmacokinetics
This compound is rapidly absorbed and undergoes extensive first-pass metabolism in the gastrointestinal mucosa and liver . It is primarily metabolized by the CYP3A4 isoenzyme in the liver . The metabolites of this compound are eliminated via biliary secretion and direct secretion from blood to the intestine . The bioavailability of this compound is approximately 12%, and its elimination half-life is about 14 hours .
Result of Action
The primary result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This ultimately leads to a decreased risk of cardiovascular disease, including myocardial infarction and stroke . Several studies have demonstrated that the use of statins like this compound is associated with a reduction in LDL levels and cardiovascular disease risk . Statins have also been shown to reduce the incidences of all-cause mortality, including fatal and non-fatal cardiovascular disease, as well as the need for surgical revascularization or angioplasty following a heart attack .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain medications can interact with this compound, affecting its metabolism and efficacy . Additionally, lifestyle factors such as diet and exercise can also impact the effectiveness of this compound in lowering cholesterol levels . It’s important to note that this compound is most effective when used in conjunction with a healthy diet and regular exercise .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis . By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol and other lipids. It interacts with several biomolecules, including low-density lipoprotein (LDL) receptors, which are upregulated to increase the clearance of LDL from the bloodstream . Additionally, this compound has been shown to interact with various proteins involved in lipid metabolism and transport, such as apolipoprotein B (apoB) and very-low-density lipoprotein (VLDL) .
Cellular Effects
This compound exerts multiple effects on cellular processes. It influences cell signaling pathways, particularly those involved in lipid metabolism and inflammation . This compound has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby exerting anti-inflammatory effects . It also affects gene expression by modulating the activity of transcription factors such as sterol regulatory element-binding proteins (SREBPs), which regulate the expression of genes involved in cholesterol and fatty acid synthesis . Furthermore, this compound impacts cellular metabolism by reducing the availability of cholesterol, which is essential for cell membrane integrity and function .
Molecular Mechanism
At the molecular level, this compound inhibits HMG-CoA reductase by binding to its active site, thereby preventing the conversion of HMG-CoA to mevalonate . This inhibition leads to a decrease in intracellular cholesterol levels, which triggers an upregulation of LDL receptors on the cell surface . The increased number of LDL receptors enhances the clearance of LDL from the bloodstream, resulting in lower plasma LDL levels . Additionally, this compound has been shown to modulate the activity of other enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and lipoprotein lipase (LPL) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. Short-term studies have demonstrated its ability to rapidly reduce LDL levels within a few weeks of treatment . Long-term studies have shown sustained reductions in LDL levels and improvements in cardiovascular outcomes over several years . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat . In vitro and in vivo studies have also indicated that this compound can have long-term effects on cellular function, including the modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to effectively reduce LDL levels and improve lipid profiles without significant adverse effects . Higher doses can lead to toxic effects, including liver damage and muscle toxicity . Studies have identified threshold doses beyond which the risk of adverse effects increases significantly . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing the risk of toxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . It undergoes extensive first-pass metabolism, resulting in the formation of active metabolites that contribute to its lipid-lowering effects . The metabolites of this compound are further metabolized by glucuronidation and excreted in the bile . This compound also interacts with various transporters, including organic anion-transporting polypeptides (OATPs) and efflux transporters such as P-glycoprotein (P-gp), which influence its absorption, distribution, and elimination .
Transport and Distribution
This compound is well absorbed after oral administration, with a bioavailability of approximately 12% . It is extensively bound to plasma proteins, primarily albumin, which facilitates its distribution throughout the body . This compound is transported into hepatocytes via OATPs, where it exerts its lipid-lowering effects . It is also distributed to other tissues, including muscle and adipose tissue, where it can exert additional effects on lipid metabolism . The distribution of this compound is influenced by factors such as age, sex, and genetic variations in transporters .
Subcellular Localization
This compound primarily localizes to the endoplasmic reticulum (ER) and the cytosol within cells . In the ER, it inhibits HMG-CoA reductase, thereby reducing cholesterol synthesis . This compound can also affect the localization and activity of other proteins involved in lipid metabolism, such as SREBPs and ACAT . Additionally, this compound has been shown to influence the subcellular localization of small GTPases, such as Ras, by inhibiting their prenylation . These effects on subcellular localization contribute to the overall lipid-lowering and anti-inflammatory effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atorvastatin can be synthesized through various methods, including the Paal-Knorr condensation, [3+2] cycloaddition, and the Hantzsch pyrrole synthesis. One prominent synthesis involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . The process includes key steps such as ketal deprotection and ester hydrolysis, followed by counter-ion exchange to isolate the pure this compound calcium .
Industrial Production Methods: Industrial production of this compound involves a high-yielding synthesis on a multi-kilogram scale. Improvements in the process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate pure this compound calcium . This method ensures product purities exceeding 99.5%, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Atorvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in chiral separation processes to identify its diastereomers .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include n-hexan-2-propanol, ethyl acetate, and various catalysts for enantioselective reactions . High-performance liquid chromatography (HPLC) is frequently employed to analyze the purity and composition of this compound .
Major Products: The major product formed from these reactions is this compound calcium, which is the clinically used form of the drug. The synthesis process ensures high purity and efficacy of the final product .
Comparison with Similar Compounds
Simvastatin: Another statin used to lower cholesterol levels.
Rosuvastatin: Known for its potent cholesterol-lowering effects, similar to atorvastatin, but may be associated with a higher risk of adverse events.
Pravastatin: Less potent than this compound but has a lower risk of drug interactions and side effects.
This compound’s unique combination of high efficacy and relatively lower risk of side effects makes it a preferred choice for many patients and healthcare providers .
Properties
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029868, DTXSID60274003 | |
Record name | Atorvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atorvastatin (Relative Stereo) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Atorvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation., In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s)., Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ..., 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations., Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases. | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATORVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
134523-00-5, 110862-48-1 | |
Record name | Atorvastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134523-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atorvastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atorvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atorvastatin (Relative Stereo) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JWA85V8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATORVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Atorvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159.1 - 190.6 °C | |
Record name | Atorvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atorvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of atorvastatin?
A1: this compound is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , , ] By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate, a precursor to cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn, upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, effectively lowering plasma LDL-cholesterol levels. [, , ]
Q2: Beyond its lipid-lowering effects, what other downstream effects does this compound exert?
A2: this compound exhibits pleiotropic effects, influencing various cellular processes beyond cholesterol reduction. These include:
- Anti-inflammatory effects: this compound has been shown to reduce the levels of inflammatory markers like C-reactive protein (CRP), interleukin-6 (IL-6), and matrix metalloproteinase-9 (MMP-9). [, , , ] This anti-inflammatory action may contribute to its beneficial effects on cardiovascular health.
- Improvement in endothelial function: Studies suggest that this compound improves endothelial function, potentially by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. [, ] Enhanced endothelial function is crucial for maintaining vascular health and preventing atherosclerosis.
- Plaque stabilization and regression: this compound has been associated with plaque stabilization and even regression in some studies. [, ] By reducing inflammation and improving endothelial function, this compound may contribute to a less thrombogenic plaque phenotype.
- Effects on bone metabolism: Research suggests that this compound may influence bone metabolism, potentially by modulating osteopontin expression and influencing the balance between bone formation and resorption. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C33H35FN2O5, and its molecular weight is 558.64 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research doesn't explicitly include spectroscopic data for this compound, various analytical techniques are employed for its characterization and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method used for the analysis of this compound and its metabolites in biological samples. [, , ]
Q5: What is known about the stability of this compound under various conditions?
A5: this compound calcium can exist in both amorphous and crystalline forms. The amorphous form demonstrates higher solubility compared to its crystalline counterparts (Form I, Form II, Form III, Form IV). [] This difference in solubility can significantly impact the bioavailability of this compound, highlighting the importance of formulation strategies. []
Q6: How is this compound formulated to enhance its stability, solubility, or bioavailability?
A6: Various formulation strategies are employed to optimize this compound's delivery and therapeutic efficacy:
- Amorphous form: Utilizing this compound calcium in its amorphous form enhances its solubility and dissolution rate, thereby improving bioavailability. []
- Salt formation: this compound is commonly formulated as a calcium salt to improve its aqueous solubility, a critical factor for oral absorption. []
- Microemulsion drug delivery systems: Microemulsions have shown promise in enhancing the intestinal permeability and absorption of this compound. [] This approach could offer an alternative to traditional oral formulations for improved bioavailability.
- Transdermal administration: Researchers have explored transdermal delivery of this compound prodrugs as a means to achieve sustained controlled release and potentially bypass limitations associated with oral administration. []
Q7: What is the impact of this compound on circulating endothelial progenitor cells (EPCs)?
A7: High-dose this compound reloading before percutaneous coronary intervention (PCI) has been shown to increase the number of circulating EPCs in patients with stable angina pectoris. [] This increase in EPCs, particularly those in early differentiation stages, suggests a potential role of this compound in promoting vascular repair and improving endothelial function.
Q8: How does this compound affect inflammatory cytokine expression in patients undergoing PCI?
A8: High-dose this compound reloading before PCI has been associated with reduced postoperative levels of inflammatory cytokines like soluble intercellular adhesion molecule 1 (sICAM-1) and high-sensitivity CRP (hs-CRP). [] This anti-inflammatory effect may contribute to a more favorable post-procedural environment and potentially reduce the risk of complications.
Q9: Has this compound shown any antifungal activity in research settings?
A10: Interestingly, in vitro studies have demonstrated that this compound inhibits the growth of Candida albicans, a common fungal pathogen. [] this compound's antifungal activity was further supported by in vivo experiments using Galleria mellonella larvae infected with C. albicans, where this compound administration improved survival rates. [] These findings point to potential alternative applications of this compound beyond its lipid-lowering effects.
Q10: How does this compound impact cognitive function in animal models?
A11: Research on rats with diazepam-induced amnesia showed that both this compound and rosuvastatin improved cognitive function and long-term memory. [] These findings, while preliminary, warrant further investigation into the potential neuroprotective effects of statins.
Q11: Does this compound interact with direct oral factor Xa inhibitors (xabans) in patients with atrial fibrillation?
A12: A study investigating the potential interaction between this compound and xabans (rivaroxaban or apixaban) in patients with atrial fibrillation found no significant impact of this compound on trough or peak anti-Xa activity. [] These findings suggest that co-administration of this compound with these specific xabans may not lead to clinically significant pharmacokinetic interactions.
Q12: What is the safety profile of high-intensity this compound in the veteran population?
A13: A retrospective cohort study comparing high-intensity this compound to rosuvastatin in veterans found a higher incidence of adverse drug reactions (ADRs) in the this compound group, particularly abnormal liver transaminases and statin-associated muscle symptoms. [] This study highlights the importance of careful patient selection and monitoring when using high-intensity statin therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.